5-nitro-N-(4-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-nitro-N-(4-nitrophenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
The synthesis of 5-nitro-N-(4-nitrophenyl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids like nitric acid for nitration and amide formation using reagents such as thionyl chloride and ammonia . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-nitro-N-(4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-nitro-N-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Mechanism of Action
The mechanism of action of 5-nitro-N-(4-nitrophenyl)furan-2-carboxamide involves its interaction with molecular targets in bacterial cells. The nitro groups can undergo reduction to form reactive intermediates that damage bacterial DNA and other cellular components. This leads to the inhibition of bacterial growth and replication . The compound may also interfere with specific enzymes and pathways critical for bacterial survival.
Comparison with Similar Compounds
5-nitro-N-(4-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
5-(4-nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the carboxamide group, which may affect its reactivity and applications.
5-(2-nitrophenyl)furan-2-carboxamide: Similar structure but with different positioning of the nitro group, leading to variations in chemical properties and biological activity.
Properties
Molecular Formula |
C11H7N3O6 |
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Molecular Weight |
277.19 g/mol |
IUPAC Name |
5-nitro-N-(4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7N3O6/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15) |
InChI Key |
DYIADNLKPBUEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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